molecular formula C9H8N2O3 B180023 2-Ethyl-6-nitro-1,3-benzoxazole CAS No. 13243-39-5

2-Ethyl-6-nitro-1,3-benzoxazole

Cat. No. B180023
CAS RN: 13243-39-5
M. Wt: 192.17 g/mol
InChI Key: PCGXXJTVFLMTPJ-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-1,3-benzoxazole is a chemical compound with the empirical formula C9H8N2O3 . It is a solid substance and has a molecular weight of 192.17 .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. One method involves the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60 °C . Another approach uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-6-nitro-1,3-benzoxazole consists of a benzoxazole core with an ethyl group attached to one carbon and a nitro group attached to another .


Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

2-Ethyl-6-nitro-1,3-benzoxazole is a solid substance . It has a molecular weight of 192.17 and an empirical formula of C9H8N2O3 .

Scientific Research Applications

Eukaryotic Topoisomerase II Inhibitors

Research has found that derivatives of benzoxazole, such as 6-nitro-2-(2-methoxyphenyl)benzoxazole, exhibit significant inhibitory activity against eukaryotic DNA topoisomerase II. These compounds have been identified as more active than standard reference drugs like etoposide in inhibiting topoisomerase II (Pınar et al., 2004).

Antimycobacterial Activity

Benzoxazole derivatives have been shown to possess broad-spectrum antimicrobial activities, including significant antimycobacterial activity. Compounds like 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles have demonstrated effectiveness against microorganisms like Mycobacterium tuberculosis (Ertan-Bolelli et al., 2016).

Candidate Antitumor Agents

Some 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives have been identified as promising antitumor agents targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). These compounds have shown inhibitory activities with potential for low toxicity and high effectiveness in cancer treatment research (Karatas et al., 2021).

Mesogenic Properties for Non-Linear Optics

Certain isomeric benzoxazoles, such as those with nitro groups, have been studied for their potential interest in non-linear optics. Their crystal and molecular structures suggest applications in areas such as optical materials and electronic devices (Centore et al., 1996).

In Vitro Anthelmintic Activities

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anthelmintic activities. These compounds have shown potential as inhibitors of β-tubulin, a target protein in parasites, indicating their potential in treating parasitic infections (Satyendra et al., 2015).

DNA Topoisomerase I and II Inhibitors

Benzoxazole and benzimidazole derivatives have been investigated for their inhibitory activity on both eukaryotic DNA topoisomerase I and II. Some of these compounds have been identified as more potent inhibitors than standard drugs used for these enzymes, indicating their potential in developing new therapeutic agents (Oksuzoglu et al., 2008).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions for 2-Ethyl-6-nitro-1,3-benzoxazole could involve further exploration of its potential applications in medicinal, pharmaceutical, and industrial areas.

properties

IUPAC Name

2-ethyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGXXJTVFLMTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377028
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-nitro-1,3-benzoxazole

CAS RN

13243-39-5
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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